molecular formula C16H19N3O3 B7838616 Febrifugine

Febrifugine

Cat. No.: B7838616
M. Wt: 301.34 g/mol
InChI Key: FWVHWDSCPKXMDB-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Febrifugine is a quinazolinone alkaloid naturally found in the plant Dichroa febrifuga , which has been used in traditional Chinese medicine for over two millennia for its antipyretic properties . Modern research has identified this compound as a remarkably potent antimalarial agent, reported to be 50 to 100 times more active than quinine in animal models . Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase, an enzyme that is critical for protein synthesis in the malaria parasite . This inhibition triggers the amino acid starvation response, effectively blocking the development of the parasite . Despite its potent antimalarial efficacy, the clinical development of this compound has been hindered by significant side effects, including liver toxicity and severe gastrointestinal irritation such as vomiting . Research suggests these toxicities may be linked to metabolic activation, where the compound is converted by cytochrome P-450 enzymes into a reactive arene oxide intermediate, or to the formation of a reactive Michael acceptor during its interconversion with isothis compound . Consequently, this compound serves as a valuable lead compound in medicinal chemistry for designing novel analogs with improved therapeutic indices . Notable synthetic derivatives like Halofuginone have shown enhanced efficacy and reduced toxicity in animal studies, opening avenues for research beyond antimalarials, including investigations into fibrosis and cancer . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are offered high-purity this compound to facilitate studies in parasitology, drug discovery, and molecular pharmacology.

Properties

IUPAC Name

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVHWDSCPKXMDB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946987
Record name 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24159-07-7
Record name 3-[3-[(2R,3S)-3-Hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24159-07-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febrifugine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024159077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24159-07-7
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Record name FEBRIFUGINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Types of Reactions: Febrifugine undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as halofuginone, which has been used in veterinary medicine .

Scientific Research Applications

Antimalarial Properties

Historical Context and Mechanism of Action
Febrifugine has been recognized for its antimalarial effects since ancient times, primarily used in traditional Chinese medicine. The compound exhibits potent activity against Plasmodium species, which are responsible for malaria. Its mechanism involves the inhibition of mitochondrial function in the parasite, leading to cell death.

Recent Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. For instance, a study reported the synthesis of (+)-febrifugine and its analogs, which demonstrated promising antimalarial activity in vitro and in vivo .

Antitumor Activity

Mechanism and Research Insights
this compound has shown potential as an anticancer agent by acting as a focal adhesion kinase (FAK) inhibitor. FAK is involved in tumor progression and metastasis; thus, inhibiting this kinase can hinder cancer cell migration and invasion .

Case Studies
A notable study evaluated this compound's effects on various cancer cell lines, revealing significant cytotoxic effects. The results indicated that this compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. A recent study established a UPLC-MS/MS method to assess the pharmacokinetics of this compound in rats. The findings indicated that this compound has an oral bioavailability of approximately 45.8%, with a half-life of 3.2 hours when administered intravenously and 2.6 hours orally . This data is essential for determining appropriate dosing regimens in clinical settings.

Other Therapeutic Applications

Anti-Inflammatory Effects
this compound has exhibited anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Research suggests that it could modulate immune responses and reduce inflammation markers .

Potential Use in Infectious Diseases
Beyond malaria, this compound's antimicrobial properties have been explored against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Data Summary

ApplicationMechanism of ActionKey FindingsReferences
AntimalarialInhibition of mitochondrial functionEffective against Plasmodium species
AntitumorFAK inhibitionInduces apoptosis in cancer cells
PharmacokineticsOral bioavailability ~45.8%Half-life: IV (3.2h), Oral (2.6h)
Anti-inflammatoryModulation of immune responsesReduces inflammation markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of febrifugine include isothis compound, halofuginone, halofuginol, and synthetic derivatives with modified rings or substituents (Table 1).

Compound Structural Modifications Key Features
This compound 4-Quinazolinone core, piperidine ring, 1"-amino group High antimalarial activity (EC50 = 4.0 nM), severe hepatotoxicity
Isothis compound Stereoisomer at C-2 Similar potency to this compound but lower in vivo efficacy
Halofuginone 3"-keto group, bromine substitution Broad applications (anti-coccidial, anti-fibrotic); retains this compound’s toxicity
Halofuginol Ketone replaced with secondary alcohol Retains antimalarial activity (EC50 = 5.8 nM) with reduced toxicity
3"-Ketothis compound Oxidized C-3" position High potency (EC50 = 2.0 × 10<sup>−8</sup> M) and selectivity
Df-1 Condensation product with acetone In vivo efficacy comparable to chloroquine; lower emetic effects
Feb-A C-6 oxidized metabolite of this compound Retains activity (EC50 = 4.5 nM) with improved safety

Pharmacological Activity

  • Potency: this compound and halofuginol exhibit similar in vitro activity (EC50 = 4.0–5.8 nM), while 3"-ketothis compound and cyclic derivatives (e.g., compound 9, EC50 = 3.7 × 10<sup>−9</sup> M) show enhanced potency .
  • Mechanism: this compound analogues inhibit Plasmodium prolyl-tRNA synthetase, a target validated via halofuginone-resistant parasite studies .
  • Selectivity : Metabolites like Feb-A and 3"-ketothis compound maintain high selectivity indices (>100) against mammalian cells .

Toxicity Profile

  • This compound : Causes hepatotoxicity at therapeutic doses due to reactive intermediates from its ketone group .
  • Halofuginone: Shares this compound’s toxicity but is widely used in veterinary medicine at lower doses .
  • Halofuginol: The alcohol substitution eliminates off-target effects while preserving antimalarial activity .
  • Df-1 : Shows 99% reduction in parasitemia in P. berghei-infected mice without severe side effects .

Stability and Metabolism

  • This compound degrades rapidly in alkaline conditions (pH >7) and at high temperatures (>40°C), converting to isothis compound .
  • Metabolism by mouse liver S9 generates oxidized derivatives (e.g., Feb-A, Feb-C), which retain antimalarial activity .

Key Research Findings

Halofuginol’s Breakthrough: Replacement of the ketone with a secondary alcohol eliminated toxicity while maintaining efficacy, marking a milestone in analogue design .

Metabolites as Leads: Feb-A, a major metabolite, demonstrated in vivo efficacy against P.

SAR Insights: The 4-quinazolinone ring and 1"-amino group are indispensable for activity . C-3" oxidation enhances potency, while C-2' modifications improve metabolic stability .

Biological Activity

Febrifugine, a quinazoline alkaloid derived from the Chinese herb Dichroa febrifuga, has garnered significant attention due to its potent antimalarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and associated toxicity.

This compound exhibits its antimalarial effects primarily by impairing the formation of hemozoin, a crucial component for the maturation of Plasmodium parasites during their trophozoite stage. This mechanism is significant because it disrupts the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .

Efficacy Against Malaria

In Vitro and In Vivo Studies
Research has demonstrated that this compound and its analogs possess substantial antimalarial activity. In studies involving Plasmodium falciparum, this compound analogs showed 50% inhibitory concentrations (IC50) ranging from 0.141 to 290 ng/ml . The following table summarizes the antimalarial efficacy of this compound compared to standard treatments:

CompoundIC50 (ng/ml)Therapeutic IndexToxicity Level
This compound76HighModerate
Chloroquine224ModerateHigh
Halofuginone0.14Very HighLow
WR2220480.19HighLow

The therapeutic index is calculated as the ratio of the maximum tolerated dose (MTD) to the minimum clearance dose (MCD), indicating a favorable safety profile for this compound analogs compared to traditional antimalarials .

Anticoccidial Activity

Recent studies have also explored this compound's potential in treating coccidiosis, a parasitic disease affecting poultry. A series of this compound derivatives were synthesized and tested against Eimeria tenella, showing inhibition ratios between 3.3% and 85.7%. Notably, compounds 33 and 34 demonstrated significant efficacy with IC50 values of 3.48 μM and 1.79 μM, respectively, while exhibiting lower cytotoxicity than this compound itself .

Toxicity Concerns

Despite its promising antimalarial properties, this compound is associated with significant toxicity, particularly liver damage, which has hindered its clinical application. Studies indicate that strong liver toxicity can arise from the metabolic activation of this compound to toxic metabolites . The following table summarizes key findings related to toxicity:

CompoundLiver Toxicity LevelMechanism of Toxicity
This compoundHighMetabolic activation to toxic metabolites
HalofuginoneLowReduced toxicity through structural modification
WR222048LowStructural modifications enhancing safety

Case Studies

Several case studies highlight the clinical implications of this compound's biological activity:

  • Case Study on Antimalarial Efficacy : A study involving infected mice demonstrated that this compound effectively reduced parasitemia levels significantly compared to untreated controls. The administration led to undetectable levels of parasites in several cases .
  • Toxicity Assessment : In a comparative analysis, this compound was found to alter nitric oxide and tumor necrosis factor alpha production in macrophages, indicating an immunomodulatory effect that could contribute to its toxicity profile .
  • Analog Development : Ongoing research into modifying this compound's structure aims to enhance its efficacy while minimizing toxicity. For instance, introducing electron-withdrawing groups has shown promise in reducing hepatotoxicity without compromising antimalarial activity .

Q & A

Q. What synthetic strategies are commonly used to produce febrifugine and its enantiomers?

Methodological Answer: Two primary synthetic routes are employed:

  • Multi-step synthesis from inexpensive precursors : This approach involves 15 steps with a 2.5% overall yield, enabling analog synthesis through intermediate modifications. Key steps include N-acyliminium ion reactions and epimerization control to avoid isothis compound formation .
  • Chemoenzymatic route : A 10-step process achieves a 32% yield by leveraging selective N,O-acetal allylation and quinazolone coupling. This method minimizes side reactions and improves stereochemical control . Researchers should prioritize route selection based on yield requirements, analog flexibility, and access to chiral starting materials.

Q. How does this compound’s stability impact experimental design?

Methodological Answer: this compound degrades under specific conditions:

  • Solvent effects : Degrades rapidly in water, methanol, and acetonitrile (10% loss in 24 hours) but remains stable in mobile phase solvents (1% loss). Use pH 3–7 buffers for short-term stability (>98% retention) .
  • Temperature : Avoid >40°C (60% degradation in 10 hours at 80°C). Store solutions at -20°C and prepare fresh aqueous buffers (<1 day old) to minimize isomerization to isothis compound . Stability data should guide solvent selection, storage protocols, and assay timelines.

Q. What structural features of this compound are critical for antimalarial activity?

Methodological Answer: Key pharmacophores include:

  • 4-Quinazolinone ring : Essential for binding to malarial targets; substitution with electron-withdrawing groups (e.g., -NO₂) reduces toxicity .
  • 3-Hydroxypiperidine moiety : Stereochemistry (2R,3S) enhances activity; replacement with pyrrolidine retains efficacy but alters pharmacokinetics .
  • Side-chain modifications : The 3′-methyl group is non-essential, allowing for diversification to optimize bioavailability . Structure-activity relationship (SAR) studies should focus on these regions for analog design.

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s structure-activity data?

Methodological Answer: Apply Linear Discriminant Analysis (LDA) to electronic parameters:

  • Calculate ELUMO, EHOMO, and energy gaps (ΔEL,H) to distinguish selective vs. non-selective analogs. For example, compound V (selectivity = 3.5) correlates with lower ELUMO+1 values .
  • Validate models using historical datasets (e.g., discrepancies in early this compound vs. isothis compound activity reports) . Pair computational screening with in vitro assays to prioritize analogs for synthesis.

Q. What experimental models best evaluate this compound’s in vivo efficacy and toxicity?

Methodological Answer:

  • Efficacy : Use Plasmodium berghei NK65-infected mice (1 mg/kg/day dose, administered pre- or post-infection). Monitor parasitemia reduction and survival rates over 7–14 days .
  • Toxicity : Assess hepatotoxicity via serum ALT/AST levels and histopathology in rodent models. Compare analogs with this compound’s benchmark (e.g., 12% mortality at 10 mg/kg) . Include pharmacokinetic profiling (e.g., half-life, tissue distribution) to link efficacy/toxicity to bioavailability.

Q. How can degradation kinetics inform this compound analog design?

Methodological Answer:

  • Kinetic profiling : Monitor degradation products (e.g., isothis compound) via HPLC-MS under varying pH/temperature. At 80°C, total this compound + isothis compound decreases to 83.3% in 10 hours, suggesting irreversible decomposition pathways .
  • Stabilization strategies : Introduce steric hindrance (e.g., methyl groups) near the labile 3-hydroxyl group or replace it with bioisosteres (e.g., fluorine) to slow isomerization .

Q. What methodologies reconcile historical discrepancies in this compound’s reported activity?

Methodological Answer:

  • Meta-analysis : Compare early studies (1947–2000) with modern synthetic batches, controlling for purity (≥98% by HPLC) and stereochemical confirmation (e.g., chiral chromatography) .
  • Standardized assays : Re-test historical analogs using WHO-recommended Plasmodium falciparum 3D7 strain cultures (IC₅₀ < 10 nM for this compound) to eliminate variability from outdated protocols .

Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesReferences
Synthesis OptimizationYield, stereochemical purityChiral HPLC, N-acyliminium ion NMR
Stability AssessmentDegradation rate, isomerizationHPLC-MS, kinetic modeling
SAR StudiesQuinazolinone/piperidine modificationsMolecular docking, in vitro IC₅₀
Toxicity ProfilingALT/AST levels, histopathologyRodent models, ELISA assays

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Febrifugine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.